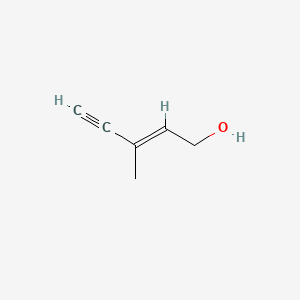

(E)-3-Methylpent-2-en-4-yn-1-ol

Description

Contextualizing (E)-3-Methylpent-2-en-4-yn-1-ol as a Key Building Block

This compound serves as a fundamental C6 synthon, a molecular fragment used in the convergent synthesis of larger, more complex molecules. Its utility is prominently demonstrated in the industrial-scale synthesis of valuable natural products, particularly carotenoids. Carotenoids are a class of organic pigments found in plants and other photosynthetic organisms, renowned for their antioxidant properties and vibrant colors.

Specifically, the (E)-isomer is a crucial starting material for the synthesis of commercially important carotenoids such as astaxanthin (B1665798) and zeaxanthin . These compounds find widespread applications in the food, feed, and pharmaceutical industries as coloring agents and nutritional supplements. The synthetic strategies for these C40 carotenoids often involve the coupling of smaller building blocks, and this compound provides a precisely functionalized six-carbon unit that can be elaborated and connected to other fragments to construct the final polyene chain.

The synthesis of these complex molecules often begins with the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) . This rearrangement, typically catalyzed by an acid, produces a mixture of the (E) and (Z) isomers of 3-methyl-2-penten-4-yn-1-ol. For the synthesis of carotenoids like astaxanthin and zeaxanthin, the (E)-isomer is the desired starting material and is separated from the isomeric mixture.

Academic Significance and Contemporary Research Directions

The academic interest in this compound and its isomers stems from their central role in industrial processes and the ongoing quest for more efficient and stereoselective synthetic methods. Contemporary research often focuses on several key areas:

Development of Novel Catalytic Systems: Researchers are continuously exploring new catalysts to improve the efficiency and stereoselectivity of the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to favor the formation of the desired (E)-isomer.

Isomerization Methodologies: Efficient methods for the isomerization of the more abundant (Z)-isomer to the (E)-isomer are of significant academic and industrial interest. This allows for the maximization of the desired product from the initial isomeric mixture.

Applications in the Synthesis of Novel Compounds: Beyond its established role in carotenoid synthesis, the unique functionality of this compound makes it an attractive building block for the synthesis of other complex natural products and novel organic materials. Its terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira coupling, which are powerful tools in modern organic synthesis.

Isomeric Considerations: The Importance of (E)- vs. (Z)-Configuration

The stereochemistry of the double bond in 3-methylpent-2-en-4-yn-1-ol is of paramount importance as it dictates the stereochemical outcome of the final product. The distinct spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers leads to different reactivity and ultimately determines which complex molecule can be synthesized.

The (E)-isomer , with the hydroxymethyl group and the methyl group on opposite sides of the double bond, is the key precursor for the synthesis of various carotenoids, including astaxanthin and zeaxanthin.

In contrast, the (Z)-isomer , where the hydroxymethyl group and the methyl group are on the same side of the double bond, is a crucial intermediate in the industrial synthesis of Vitamin A . The specific geometry of the (Z)-isomer is essential for the construction of the all-trans-retinoid structure of Vitamin A.

The initial synthesis from 3-methyl-1-penten-4-yn-3-ol typically yields a mixture rich in the (Z)-isomer. Therefore, efficient separation techniques and isomerization processes are critical for obtaining the desired isomer for a specific synthetic target.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O | chemicalbook.comnih.gov |

| Molecular Weight | 96.13 g/mol | chemicalbook.comnih.gov |

| CAS Number | 6153-06-6 | chemicalbook.com |

| Appearance | Oily liquid | chemicalbook.com |

| Boiling Point | 73 °C (at 1.253 kPa) | chemicalbook.com |

| Refractive Index | 1.4934 (at 20 °C) | chemicalbook.com |

Spectroscopic Data

Detailed, publicly available and verified 1H NMR, 13C NMR, and IR spectra for this compound are limited. While mass spectrometry data is available, comprehensive spectral characterization remains a gap in easily accessible literature.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHASYJQIRSLE-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334885 | |

| Record name | (2E)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-06-6 | |

| Record name | (2E)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-methylpent-2-en-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71839QU48O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Reactivity Profiles of E 3 Methylpent 2 En 4 Yn 1 Ol

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl group in (E)-3-Methylpent-2-en-4-yn-1-ol is a key site for functionalization, allowing for the introduction of various other chemical moieties through esterification and etherification reactions. These transformations are fundamental in modifying the molecule's properties and in protecting the alcohol during subsequent reaction steps.

Esterification Reactions and Derivatives Synthesis

The primary alcohol of this compound can be readily converted into its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a base. A notable application of this is in the synthesis of retinoids. For instance, a mixture of (2Z/2E)-3-methylpent-2-en-4-yn-1-ol has been utilized in the synthesis of all-E-retinyl acetate (B1210297). byjus.com This transformation involves the coupling of the alcohol with an appropriate aldehyde followed by conversion to the acetate ester.

A general representation of the esterification reaction to form (E)-3-Methylpent-2-en-4-yn-1-yl acetate is shown below:

Reaction Scheme: Esterification of this compound

This compound reacts with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield (E)-3-Methylpent-2-en-4-yn-1-yl acetate.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride, Pyridine | (E)-3-Methylpent-2-en-4-yn-1-yl acetate |

| This compound | Benzoyl Chloride, Triethylamine | (E)-3-Methylpent-2-en-4-yn-1-yl benzoate |

Etherification and Protecting Group Strategies

To prevent the reactive hydroxyl group from interfering with subsequent reactions, it can be temporarily converted into a less reactive ether. This "protecting group" strategy is crucial in multi-step syntheses. Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether. The formation of a silyl ether is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. alfa-chemistry.com These silyl ethers are generally stable to a range of reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemspider.com

Table: Common Protecting Groups for Alcohols

| Protecting Group | Formation Reagents | Deprotection Reagents |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Acetic Acid, THF/H₂O |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C |

Transformations Involving the Unsaturated Carbon-Carbon Bonds

The conjugated enyne system, consisting of a double and a triple bond, is the site of a variety of addition and redox reactions, allowing for significant structural modifications of the carbon skeleton.

Oxidation Reactions of Alkene and Alkyne Moieties

Oxidative cleavage of the unsaturated bonds in this compound can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comwikipedia.org Ozonolysis, followed by a reductive work-up (e.g., with zinc dust or dimethyl sulfide), would cleave the double bond to yield aldehydes or ketones. wikipedia.org An oxidative work-up (e.g., with hydrogen peroxide) would lead to carboxylic acids. Cleavage of the alkyne moiety generally requires harsher conditions and can yield carboxylic acids. website-files.com For instance, ozonolysis of an alkyne can lead to the formation of a diketone or, with subsequent hydrolysis, two carboxylic acids. wikipedia.org

The reaction of alkenes with osmium tetroxide (OsO₄) results in syn-dihydroxylation, forming a vicinal diol. This reaction is highly stereospecific. nist.gov

Table: Oxidation Products of Enynes

| Reagent | Moiety Attacked | Product Type |

| O₃, then Zn/H₂O | Alkene | Aldehydes/Ketones |

| O₃, then H₂O₂ | Alkene | Carboxylic Acids |

| KMnO₄ (cold, dilute) | Alkene | Diol |

| KMnO₄ (hot, acidic) | Alkene and Alkyne | Carboxylic Acids/Ketones |

| OsO₄, then NaHSO₃ | Alkene | Diol |

Reduction Reactions to Saturated and Partially Saturated Compounds

The double and triple bonds of the enyne system can be selectively or fully reduced. Catalytic hydrogenation over a palladium catalyst (Pd/C) with hydrogen gas will typically reduce both the alkene and alkyne functionalities to the corresponding alkane, 3-methylpentan-1-ol. libretexts.orgechemi.com

For partial reduction, specific catalysts are employed. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is used for the syn-hydrogenation of alkynes to cis-alkenes. libretexts.org This would convert the triple bond of this compound to a cis-double bond, yielding (2E,4Z)-3-methylpenta-2,4-dien-1-ol.

Table: Reduction Products of this compound

| Reagent | Moiety Reduced | Product |

| H₂, Pd/C | Alkene and Alkyne | 3-Methylpentan-1-ol |

| H₂, Lindlar's Catalyst | Alkyne | (2E,4Z)-3-Methylpenta-2,4-dien-1-ol |

| Na, NH₃ (l) | Alkyne | (2E,4E)-3-Methylpenta-2,4-dien-1-ol |

Nucleophilic and Electrophilic Addition Reactions to the Conjugated System

The conjugated enyne system is susceptible to both nucleophilic and electrophilic attack. Nucleophilic addition, such as the Michael addition, typically occurs at the β-position of the α,β-unsaturated system. youtube.comnih.gov In the case of this compound, the terminal alkyne makes the system a potential Michael acceptor, where a nucleophile could add to the triple bond.

Electrophilic addition reactions, such as the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), can also occur across the double or triple bonds. libretexts.org The regioselectivity and stereoselectivity of these additions depend on the specific reagents and reaction conditions. For instance, the addition of a halogen to an alkene typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. libretexts.org

Intramolecular Cyclization and Rearrangement Processes of this compound

The unique structural arrangement of this compound, featuring both a double and a triple bond in conjugation, along with a primary alcohol, makes it a versatile substrate for a variety of intramolecular cyclization and rearrangement reactions. These transformations are often catalyzed by transition metals and provide efficient routes to valuable heterocyclic and carbocyclic systems.

Cycloisomerization to Heterocyclic Systems

The cycloisomerization of enynols like this compound is a powerful strategy for the synthesis of substituted furans. This process typically involves the coordination of a transition metal catalyst to the alkyne and alkene moieties, followed by intramolecular attack of the hydroxyl group to form the furan (B31954) ring.

While the specific substrate is the (E)-isomer, the palladium-catalyzed cycloisomerization of the corresponding (Z)-2-en-4-yn-1-ols provides significant insight into the synthesis of furans from this class of compounds. Research has demonstrated that (Z)-2-en-4-yn-1-ols undergo a facile cycloisomerization to produce a wide array of substituted furans in high yields. acs.org This reaction is typically carried out in the presence of a simple palladium(II) catalyst, such as palladium(II) iodide (PdI2), under neutral conditions. acs.org The use of a dipolar aprotic solvent like N,N-dimethylacetamide (DMA) can be advantageous for diluting the substrate and minimizing decomposition. acs.org

The versatility of this methodology allows for the synthesis of various substituted furans, including those with fragile, biologically active structures. acs.org The reaction proceeds efficiently at temperatures ranging from 25 to 100 °C. acs.org It has also been shown that (Z)-2-en-4-yn-1-ols can undergo oxidative carbonylation in the presence of a palladium catalyst to yield furan-2-acetic esters, which are valuable intermediates in the synthesis of biologically active molecules. acs.org

Table 1: Examples of Palladium-Catalyzed Furan Synthesis from (Z)-2-en-4-yn-1-ols

| Substrate | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Z)-2-Ethylnon-2-en-4-yn-1-ol | PdI₂ (1 mol %) | - | 100 | 3-Ethyl-5-pentylfuran | 85 (GLC) | acs.org |

| (Z)-2-Ethylnon-2-en-4-yn-1-ol | PdI₂ (0.33 mol %) | - | 100 | 3-Ethyl-5-pentylfuran | 73 (GLC), 64 (isolated) | acs.org |

The cis-isomer of 3-methyl-2-penten-4-yn-1-ol can undergo cyclization to form 2,3-dimethylfuran (B88355) under certain conditions, a reaction that is noted to be highly exothermic. chemicalbook.com While the specific catalytic conditions for the (E)-isomer are not detailed in the provided search results, ruthenium catalysts are known to be effective for the intramolecular cyclization of various alkynols to furans. figshare.com For instance, RuCl₃ in conjunction with AgOTf has been shown to be an efficient catalyst for the hydroarylation of arene-ene substrates, leading to the formation of various cyclic compounds. nih.gov Ruthenium-catalyzed intramolecular cyclization of 3-butyne-1,2-diols has also been reported to yield substituted furans, proceeding through a proposed ruthenium-allenylidene complex as a key intermediate. figshare.com

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. doi.org While specific studies on the gold(I)-catalyzed annulation of this compound are not explicitly detailed in the search results, the general reactivity patterns of similar substrates suggest its potential in such transformations. Gold(I) catalysts are known to promote the cycloisomerization of enynes to form various cyclic structures. dntb.gov.ua For example, gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds can lead to the formation of substituted furans through a sequential propargylation and cyclization process. doi.org The choice of the gold catalyst and reaction conditions can direct the reaction towards different outcomes. doi.org Gold-catalyzed annulation reactions have also been employed in the synthesis of complex polycyclic systems. rsc.orgrsc.orgresearchgate.net

Enyne Metathesis Reactions

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that reorganizes the bonds of an enyne substrate, typically catalyzed by ruthenium carbene complexes. nih.govorganic-chemistry.org This methodology provides access to a diverse range of cyclic and acyclic dienes.

Ring-closing enyne metathesis (RCEYM) is an intramolecular variant of enyne metathesis that is widely used for the synthesis of cyclic compounds containing a 1,3-diene moiety. nih.govuwindsor.ca This transformation is particularly valuable for constructing mono- and bicyclic systems. nih.gov The reaction proceeds through the formation of a metalacyclobutane intermediate, leading to the formation of a new double bond and a conjugated diene system within a ring structure. wikipedia.org The utility of dienyne RCM can sometimes be limited by poor group selectivity, but various strategies have been developed to control the reaction pathways. nih.gov

For a substrate like this compound, an intermolecular tethering to another alkene-containing molecule would be necessary before an RCEM reaction could occur to form a cyclic diene. The resulting cyclic diene would be a valuable building block for further synthetic transformations, such as Diels-Alder reactions. The efficiency and stereoselectivity of RCEM can be influenced by factors such as the catalyst used, the length and nature of the tether, and the substitution pattern of the enyne. wikipedia.org

Table 2: Overview of Enyne Metathesis Reactions

| Reaction Type | General Transformation | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Ring-Closing Enyne Metathesis (RCEYM) | Intramolecular cyclization of an enyne | Ruthenium or Molybdenum Carbene Complexes | Forms a cyclic 1,3-diene | nih.govuwindsor.ca |

| Cross Enyne Metathesis | Intermolecular reaction between an alkyne and an alkene | Ruthenium Carbene Complexes | Produces a new 1,3-diene | nih.gov |

Cross-Metathesis Applications in Conjugated Systems

Cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds. wikipedia.org Specifically, ene-yne cross-metathesis (EYCM) utilizes an alkene and an alkyne to produce a conjugated 1,3-diene, a structural motif of significant importance in synthetic chemistry. nih.gov The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their tolerance to a wide range of functional groups. nih.govsigmaaldrich.com

The compound This compound is a valuable substrate for EYCM. Its terminal alkyne and trisubstituted alkene moieties can react with a suitable olefin partner. A particularly useful and simple olefin partner is ethylene (B1197577), which can be used to install a terminal methylene (B1212753) group. The reaction of This compound with ethylene, in the presence of a ruthenium catalyst, would be expected to yield (5E)-4-methylhepta-1,5-dien-6-yn-1-ol. This transformation converts the internal enyne system into a more elaborate conjugated diene, which is a versatile intermediate for further synthetic manipulations.

The general mechanism for EYCM involves the initial reaction of the ruthenium catalyst with the alkyne, forming a ruthenacyclobutene intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a vinylcarbene species, which subsequently reacts with the olefin partner (e.g., ethylene) in a series of [2+2] cycloaddition and cycloreversion steps to afford the final 1,3-diene product and regenerate the active catalyst. nih.gov

The efficiency and selectivity of cross-metathesis reactions can be influenced by various factors, including the choice of catalyst and the addition of co-catalysts. For instance, the use of copper iodide (CuI) as an additive has been shown to enhance the rate and yield of cross-metathesis reactions, particularly when using second-generation Grubbs catalysts. nih.gov This effect is attributed to the scavenging of phosphine (B1218219) ligands from the catalyst's coordination sphere, which can inhibit the reaction. nih.gov

Below is a table summarizing representative conditions for cross-metathesis reactions involving substrates analogous to This compound .

| Substrate 1 (Enyne type) | Substrate 2 (Olefin) | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Arylalkyne | Ethylene | Grubbs I or II | CH2Cl2, 40°C | 2-Aryl-1,3-butadiene | Good |

| (But-3-yn-1-yloxy)triisopropylsilane | Prop-2-en-1-ol | Grubbs II (3 mol%), CuI (6 mol%) | Et2O, reflux, 12h | (E)-4-Methylene-6-(triisopropylsilyloxy)hex-2-en-1-ol | 85% |

| Terminal Alkyne | 1,5-Hexadiene | Grubbs I or II | CH2Cl2, 40°C | Substituted 1,3,8-nonatriene | Good |

Dienyne Metathesis and Tandem Processes

The synthetic utility of This compound can be significantly expanded through tandem reactions, where the initial metathesis product undergoes subsequent transformations in the same pot. researchgate.net Enyne metathesis is particularly well-suited for initiating such cascades because it generates a highly reactive conjugated diene system. nih.gov

A prominent example of a tandem process is the ene-yne cross-metathesis/Diels-Alder reaction sequence. nih.gov In this approach, the 1,3-diene formed from the EYCM of This compound with a dienophile-containing olefin can directly engage in an intramolecular or intermolecular Diels-Alder cycloaddition. For instance, if the olefin partner in the cross-metathesis step contains a dienophilic moiety, the resulting diene can undergo an intramolecular [4+2] cycloaddition to construct complex polycyclic architectures.

Alternatively, the diene generated from the reaction of This compound with a simple olefin like ethylene can be treated with an external dienophile in a one-pot fashion. This intermolecular metathesis/Diels-Alder sequence provides a streamlined route to functionalized cyclohexene (B86901) derivatives. Such strategies are highly atom-economical and reduce the need for intermediate purification steps, making them attractive for efficient molecular construction. nih.govresearchgate.net

Another class of tandem processes involves further metathesis reactions. If the substrate contains additional unsaturation, the initially formed diene can participate in subsequent ring-closing metathesis (RCM), ring-opening metathesis (ROM), or further cross-metathesis events, leading to complex molecular scaffolds. researchgate.net These metathesis-based tandem processes have been applied to the synthesis of a wide array of natural and unnatural products. researchgate.net

The table below illustrates the concept of a tandem metathesis-Diels-Alder reaction sequence.

| Starting Material(s) | Reaction Sequence | Catalyst/Reagents | Intermediate Product | Final Product |

|---|---|---|---|---|

| Arylalkyne + 1,5-Hexadiene | EYCM / Intramolecular Diels-Alder | Grubbs Catalyst | 1-Aryl-1,3,8-nonatriene | Substituted Tetralin |

| Arylalkyne + Ethylene, then Maleimide | EYCM / Intermolecular Diels-Alder | 1. Grubbs Catalyst 2. Maleimide, Heat | 2-Aryl-1,3-butadiene | Substituted Phthalimide Adduct |

Dimerization and Diels-Alder Reactions

Beyond metathesis, the conjugated enyne structure of This compound allows it to participate in other important chemical transformations, including dimerization and Diels-Alder reactions.

Dimerization: Under certain catalytic conditions, enynols can undergo dimerization. For example, copper-catalyzed reactions of structurally related (E)-1-en-4-yn-3-ols have been shown to proceed via an intermolecular condensation pathway. nih.gov This process involves a dimerization-fragmentation-cyclization cascade to produce highly conjugated polycyclic aromatic systems, such as 1H-cyclopenta[b]naphthalenes. nih.gov While the specific reactivity of This compound in such a reaction would need experimental verification, it is plausible that it could undergo a similar copper-catalyzed self-condensation to form complex dimeric structures.

Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com While This compound is an enyne, not a diene, its synthetic utility is directly linked to the Diels-Alder reaction. As discussed in the previous sections, this compound is an excellent precursor for the synthesis of conjugated dienes via ene-yne metathesis. nih.gov

The resulting diene, for example, (4E)-5-methylhepta-2,4-dien-1-ol (formed from EYCM with ethylene and subsequent isomerization), can then serve as the diene component in a Diels-Alder reaction. The reactivity of this diene would be influenced by its substituents. The methyl and hydroxymethyl groups are electron-donating, which generally increases the reactivity of a diene in a normal-electron-demand Diels-Alder reaction. youtube.com

The diene can react with a variety of dienophiles, such as maleic anhydride or N-methylmaleimide, to yield substituted cyclohexene derivatives. chegg.com The stereochemistry of the Diels-Alder reaction is highly predictable; substituents that are cis on the dienophile remain cis in the product, and the relative orientation of the diene's substituents is also maintained. masterorganicchemistry.com The reaction typically favors the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. organic-chemistry.org This two-step sequence—ene-yne metathesis followed by a Diels-Alder reaction—represents a powerful strategy for the rapid construction of complex cyclic molecules from the simple building block This compound . nih.gov

The table below provides examples of dienophiles commonly used in Diels-Alder reactions.

| Dienophile | Structure | Key Features |

|---|---|---|

| Maleic Anhydride | C4H2O3 | Highly reactive due to two electron-withdrawing carbonyl groups; cyclic. |

| N-Methylmaleimide | C5H5NO2 | Reactive cyclic dienophile, analogous to maleic anhydride. |

| Methyl Acrylate | C4H6O2 | Common acyclic dienophile with an electron-withdrawing ester group. |

| Tetracyanoethylene | C6N4 | Extremely reactive dienophile due to four strongly electron-withdrawing cyano groups. |

Spectroscopic Characterization Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Proof

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the constituent atoms. The ¹H NMR spectrum of (E)-3-Methylpent-2-en-4-yn-1-ol would be expected to display distinct signals for the hydroxyl proton, the methylene (B1212753) protons adjacent to the oxygen, the vinylic proton, the acetylenic proton, and the methyl protons. The chemical shifts of these protons are influenced by their local electronic environment.

Similarly, the ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization state. The spectrum for this compound would show signals corresponding to the sp³-hybridized methyl and methylene carbons, the sp²-hybridized carbons of the double bond, and the sp-hybridized carbons of the alkyne.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | Variable | Singlet (broad) | - |

| CH₂ | ~4.2 | Doublet | ~6.0 |

| =CH | ~5.8 | Triplet | ~6.0 |

| ≡CH | ~3.0 | Singlet | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₂ | ~60 |

| C= | ~135 |

| =C-CH₃ | ~125 |

| C≡ | ~85 |

| ≡CH | ~80 |

To establish the connectivity between these protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene protons (CH₂) and the vinylic proton (=CH), confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. For instance, the signal for the CH₂ protons would correlate with the corresponding sp³ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons (CH₃) and the sp² carbons of the double bond, as well as the acetylenic carbon. The vinylic proton (=CH) would show correlations to the methylene carbon (CH₂) and the methyl-substituted carbon of the double bond.

Analysis of Coupling Constants for (E)-Stereochemical Assignment

The magnitude of the coupling constant (J) between vinylic protons is a powerful tool for determining the stereochemistry of a double bond. However, in this compound, there is only one vinylic proton, making direct analysis of vicinal vinylic coupling impossible.

Alternatively, long-range couplings or Nuclear Overhauser Effect (NOE) experiments can be used. In an NOE experiment (such as NOESY), spatial proximity between protons is detected. For the (E)-isomer, an NOE would be expected between the vinylic proton and the methyl protons, as they are on the same side of the double bond. Conversely, for the (Z)-isomer, a stronger NOE would be anticipated between the vinylic proton and the methylene protons of the alcohol group. The observation of a significant NOE between the vinylic proton and the methyl group would therefore provide strong evidence for the (E)-stereochemical assignment.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Diagnostic Functional Group Absorption

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Diagnostic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, broad band |

| C≡C-H (terminal alkyne) | ~3300 | Strong, sharp band |

| C-H (sp²) | 3000-3100 | Medium intensity |

| C-H (sp³) | 2850-3000 | Medium to strong intensity |

| C≡C (alkyne) | 2100-2260 | Weak to medium, sharp band |

| C=C (alkene) | 1600-1680 | Medium intensity |

The presence of a broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. A sharp peak around 3300 cm⁻¹ would confirm the presence of the terminal alkyne C-H bond. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2260 cm⁻¹ region. The C=C double bond stretch would be observed around 1600-1680 cm⁻¹. Finally, the strong C-O stretching vibration of the primary alcohol would be present in the 1000-1260 cm⁻¹ range.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, the molecular formula is C₆H₈O. nist.gov

The calculated exact mass for this formula is 96.057515 amu. An HRMS experiment would aim to measure the m/z of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). If the experimentally determined mass is within a very small tolerance (typically a few parts per million, ppm) of the calculated exact mass, it provides strong evidence for the proposed molecular formula. This validation is a critical step in the complete characterization of the compound.

Advanced Spectroscopic Techniques and Integration with Computational Methods

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, and the confirmation of its (E)-stereochemistry, is greatly facilitated by advanced two-dimensional (2D) NMR experiments and computational modeling. These methods provide a deeper level of insight beyond what is achievable with standard 1D NMR.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR techniques are powerful tools for mapping the connectivity and spatial relationships between atoms within a molecule. By spreading the NMR information across two frequency dimensions, these experiments resolve signal overlap that can complicate 1D spectra and reveal correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the proton of the hydroxyl group and the protons of the adjacent methylene group (-CH₂OH), and between the olefinic proton and the protons of the methylene group across the double bond.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached. An HSQC spectrum is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, it would definitively link each proton signal to its corresponding carbon in the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry. In the case of this compound, a key NOESY correlation would be expected between the olefinic proton and the protons of the methylene group (-CH₂OH). The presence of this correlation, and the absence of a correlation between the methyl group protons and the methylene protons, would provide strong evidence for the (E)-configuration of the double bond.

Integration with Computational Methods

The synergy between experimental spectroscopy and computational chemistry offers a powerful paradigm for structural elucidation. Density Functional Theory (DFT) has emerged as a robust method for predicting NMR chemical shifts and other spectroscopic parameters.

The process typically involves:

Building a 3D model of the target molecule, in this case, this compound.

Performing a geometry optimization of the structure using an appropriate level of theory and basis set.

Calculating the NMR shielding tensors for the optimized geometry using methods like Gauge-Including Atomic Orbital (GIAO).

Converting the calculated shielding tensors to chemical shifts, which can then be compared with the experimental data.

This comparison can help to resolve ambiguities in spectral assignments and provide a high degree of confidence in the proposed structure. For instance, a close match between the DFT-predicted chemical shifts and the experimental values for the (E)-isomer would strongly support its stereochemical assignment.

Predicted Spectroscopic Data

The following table summarizes the expected 2D NMR correlations and provides a hypothetical comparison with DFT-calculated ¹³C NMR chemical shifts for this compound. These predictions are based on established spectroscopic principles and computational models.

| Atom Numbering | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹H-¹³C) | Hypothetical DFT-Calculated ¹³C Chemical Shift (ppm) |

| 1 (-CH₂OH) | ~4.2 | ~60 | H2, OH | C1-H1 | 61.5 |

| 2 (=CH-) | ~5.8 | ~130 | H1 | C2-H2 | 128.9 |

| 3 (-C(CH₃)=) | - | ~135 | - | - | 136.2 |

| 4 (-C≡) | - | ~85 | - | - | 84.7 |

| 5 (≡CH) | ~3.1 | ~80 | H6 | C5-H5 | 79.5 |

| 6 (-CH₃) | ~1.9 | ~20 | - | C6-H6 | 21.3 |

| 7 (-OH) | Variable | - | H1 | - | - |

Applications of E 3 Methylpent 2 En 4 Yn 1 Ol in Complex Organic Synthesis and Natural Product Total Synthesis

Precursors in the Synthesis of Carotenoids and Retinoids

(E)-3-Methylpent-2-en-4-yn-1-ol is a recognized building block in the synthesis of various carotenoids and retinoids. Its utility stems from its ability to be incorporated into larger carbon frameworks through strategic coupling reactions.

Intermediate for Vitamin A and its Derivatives

The industrial synthesis of Vitamin A (retinol) and its derivatives, such as retinoic acid, heavily relies on the use of this compound as a crucial intermediate. acs.orgnih.gov This C6-alcohol is a key component in building the C20 carbon skeleton characteristic of retinoids.

In a common synthetic strategy, this compound is converted into a Grignard reagent. This organometallic species then participates in a key carbon-carbon bond-forming reaction with a β-ionone-derived precursor. For instance, in one of the industrial syntheses of Vitamin A, the Grignard reagent generated from 3-methylpent-2-en-4-yn-1-ol reacts with a C14-aldehyde derived from β-ionone. acs.org This reaction assembles the full C20 backbone of Vitamin A in the form of a diol intermediate.

Furthermore, this building block is integral to the synthesis of various isomers and derivatives of retinoic acid. For the synthesis of all-trans-retinoic acid, (E)-3-methyl-pent-2-en-4-ynol is reacted with 2,2,6-trimethylcyclohexanone (B1581249) in the initial step to form 2(E)-3-methyl-5-(1-hydroxy-2,2,6-trimethylcyclohexyl)-pent-2-en-4-ynol, which is then converted through several steps to the final product. A similar strategy using the (Z)-isomer of 3-methyl-pent-2-en-4-yn-1-ol is employed for the synthesis of 9-cis-retinoic acid.

The table below outlines the key synthetic step involving this compound in the construction of a Vitamin A precursor.

| Reactant 1 | Reactant 2 (as Grignard Reagent) | Key Product (C20 Diol Intermediate) | Final Product Family |

| β-C14 Aldehyde | Grignard of this compound | C20-Diol Precursor | Vitamin A / Retinol |

| 2,2,6-trimethylcyclohexanone | This compound | 2(E)-3-methyl-5-(1-hydroxy-2,2,6-trimethylcyclohexyl)-pent-2-en-4-ynol | all-trans-Retinoic Acid |

This established role highlights the compound's importance as a foundational element in producing sufficient quantities of Vitamin A, an essential nutrient for vision, immune function, and cellular health. nih.gov

Building Block for Diverse Natural Products and Analogues

Contribution to the Synthesis of Stemoamide and Related Alkaloids

Stemoamide, a polycyclic alkaloid isolated from the roots of Stemona tuberosa, has been a prominent target for synthetic chemists due to its unique structural framework and biological activity. acs.org A review of the numerous total syntheses of stemoamide reveals a variety of elegant strategies, none of which explicitly utilize this compound as a starting material or key intermediate. acs.orgacs.orgthieme-connect.comrsc.orgtandfonline.com

The reported synthetic routes to stemoamide are diverse and highlight different key methodologies for the construction of its characteristic 1-azabicyclo[5.3.0]decane core. thieme-connect.com Notable approaches include:

Intramolecular Diels-Alder/Retro-Diels-Alder Cascade: Jacobi and coworkers developed a highly efficient synthesis employing this strategy. tandfonline.com

Ring-Closing Metathesis (RCM): Several syntheses have utilized RCM to form the seven-membered ring of the stemoamide core. thieme-connect.com

Radical Cyclizations: An intramolecular samarium diiodide-promoted 7-exo-trig ketyl radical cyclization has been successfully applied. rsc.org

Iodoboration/Negishi/RCM Sequence: This sequence was used to construct a key β,γ-unsaturated azepine derivative en route to (-)-stemoamide. acs.org

While this compound is not a documented precursor in these syntheses, its enyne motif is conceptually related to substrates used in enyne metathesis reactions, a powerful tool in complex molecule synthesis. acs.org However, the specific substitution pattern of this compound has not been reported in the context of Stemoamide synthesis.

Applications in the Synthesis of Annuloline (B1237948) and Other Heterocyclic Natural Products

Annuloline is a fluorescent oxazole (B20620) alkaloid found in the roots of annual rye grass, Lolium multiflorum. documentsdelivered.com It is distinguished by being one of the first natural products discovered to contain an oxazole ring. documentsdelivered.com The biosynthesis of annuloline has been shown to proceed from amino acid precursors, specifically phenylalanine and tyrosine. rsc.orgrsc.org

The total synthesis of annuloline has been achieved, with one notable route starting from naturally occurring C-lignin-derived propenylcatechol. researchgate.net This approach highlights a sustainable pathway to this bioactive molecule. The established structure of annuloline is 2-(trans-3,4-dimethoxystyryl)-5-(4-methoxyphenyl) oxazole. documentsdelivered.com

A thorough review of the literature reveals no synthetic routes to annuloline or its precursors that employ this compound. The established synthetic strategies rely on building blocks that can be readily converted to the core oxazole and substituted phenyl rings.

Enabling Strategies for Natural Product Derivatization

The modification of natural products to enhance their biological activity or to probe their mode of action is a crucial endeavor in medicinal chemistry. Site-selective functionalization offers a powerful tool for achieving such modifications.

The hydroxyl group of this compound is a prime site for derivatization. While the broader field of site-selective C-H functionalization is rapidly advancing, with catalysts designed to target specific C-H bonds, the specific application of these methods to this compound for natural product derivatization is not extensively documented in the literature. nih.govrsc.orgresearchgate.netnih.gov

The enyne moiety of the molecule, however, is reactive in various cycloaddition reactions. For instance, [3+2] cycloadditions are fundamental for the synthesis of five-membered heterocyclic rings. mdpi.com Although no specific examples involving this compound in the context of natural product derivatization via cycloaddition were found, its structure suggests potential as a partner in such reactions. The conjugated double and triple bonds could participate in Diels-Alder [4+2] cycloadditions, Pauson-Khand reactions, and other pericyclic processes to append new ring systems to a natural product scaffold, assuming a suitable derivative of the natural product could be prepared with a reactive functional group.

Preparation of Various Synthetic Intermediates and Chiral Auxiliaries

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of other useful synthetic intermediates.

Allenes are molecules featuring cumulative double bonds and can exhibit axial chirality. Chiral allenyl alcohols are valuable building blocks in organic synthesis. Propargylic alcohols, a class to which this compound belongs, are key precursors for the synthesis of allenes. nih.gov

One of the most direct methods for preparing allenes from propargylic alcohols is through SN2' reactions. More advanced organocatalytic methods have been developed for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. nih.gov These reactions proceed by generating a carbocationic intermediate from the propargylic alcohol, which then undergoes an enantioselective nucleophilic attack. nih.gov

A review of the chemistry of allenols highlights that 1,3-enynes, such as this compound, are common starting materials for the asymmetric synthesis of allenols with diverse substitution patterns and chirality. nih.gov These transformations can be catalyzed by transition metals, such as copper or palladium, in the presence of chiral ligands to induce high levels of stereoselectivity. nih.gov

The following table summarizes the key transformations discussed:

| Application Area | Specific Transformation | Relevance of this compound | Key Findings/Alternative Methods |

| Natural Product Synthesis | Total Synthesis of Stemoamide | Not a documented precursor. | Syntheses utilize methods like intramolecular Diels-Alder, RCM, and radical cyclizations. acs.orgacs.orgthieme-connect.comrsc.orgtandfonline.com |

| Natural Product Synthesis | Total Synthesis of Annuloline | Not a documented precursor. | Biosynthesis from amino acids; total synthesis from C-lignin derivatives. documentsdelivered.comrsc.orgrsc.orgresearchgate.net |

| Natural Product Synthesis | Total Synthesis of Longithorone A | Not a documented precursor, though synthesis involves enyne metathesis. | Biomimetic synthesis via ene-yne metathesis of complex paracyclophane precursors. amazonaws.compnas.orgnih.govnih.gov |

| Natural Product Synthesis | Total Synthesis of Differolide | Not a documented precursor, though synthesis involves enyne metathesis. | Synthesis via enyne metathesis of allyl propynoate. nih.gov |

| Natural Product Derivatization | Site-Selective Functionalization | Potential for O-H derivatization and cycloadditions of the enyne system. | General methods for C-H functionalization exist but are not specifically applied to this compound for this purpose. nih.govrsc.orgresearchgate.netnih.govmdpi.com |

| Synthetic Intermediates | Synthesis of Chiral Allenyl Alcohols | A suitable precursor as a propargylic alcohol and a 1,3-enyne. | Organocatalytic and transition-metal-catalyzed methods for the asymmetric synthesis of allenes from propargylic alcohols are well-established. nih.govnih.gov |

Precursors for Heterocyclic Compounds Beyond Natural Products

The unique arrangement of functional groups in this compound offers multiple pathways for cyclization reactions to generate a diverse array of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological and photophysical properties.

Synthesis of Substituted Pyrazoles:

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and reliable method for the synthesis of pyrazoles. The enyne functionality of this compound can be envisioned to be transformed into a 1,3-dicarbonyl equivalent. For instance, oxidation of the alkyne and alkene moieties could lead to a diketone intermediate, which upon condensation with a substituted hydrazine, would yield a polysubstituted pyrazole.

A general approach involves the cyclocondensation of cross-conjugated enynones with arylhydrazines, which has been shown to produce pyrazole derivatives regioselectively. nih.gov The reaction pathway is often influenced by the nature of the substituents on the enynone. nih.gov While this method has been demonstrated for various enynones, its direct application to this compound would first require oxidation of the primary alcohol to the corresponding aldehyde or ketone.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Transformation |

| Enynone (derived from this compound) | Substituted Hydrazine | Substituted Pyrazole | Cyclocondensation |

| This compound | Hydrazine (in the presence of an oxidant) | Substituted Pyrazole | Oxidative Cyclization |

Synthesis of Substituted Isoxazoles:

Isoxazoles, another important class of five-membered heterocycles, are accessible from enyne precursors through various synthetic strategies. One common method involves the 1,3-dipolar cycloaddition of a nitrile oxide to the alkyne functionality. Alternatively, the enyne system can undergo electrophilic cyclization. For example, treatment of 2-alkyn-1-one O-methyl oximes with an electrophile like iodine monochloride (ICl) leads to the formation of 4-iodoisoxazoles, which can be further functionalized. nih.gov To apply this to this compound, the alcohol would first need to be oxidized to the corresponding ketone, followed by reaction with methoxylamine hydrochloride to form the oxime ether.

Another strategy involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which provides substituted isoxazoles under mild conditions. organic-chemistry.org This approach highlights the utility of transition metal catalysis in activating the functionalities present in enynol-derived structures.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Transformation |

| Alkynone Oxime Ether (from this compound) | Electrophile (e.g., ICl) | 4-Haloisoxazole | Electrophilic Cyclization |

| Acetylenic Oxime (from this compound) | Gold Catalyst | Substituted Isoxazole | Cycloisomerization |

Synthesis of Substituted Pyridines:

The construction of the pyridine (B92270) ring often involves the condensation of various components. While direct routes from this compound are not explicitly detailed, its structural features are amenable to established pyridine syntheses. For instance, enyne-containing molecules can participate in transition-metal-catalyzed cycloaddition reactions to form pyridines.

Furthermore, the concept of using enaminones in a Hantzsch-type synthesis offers a potential route. mdpi.com The enyne moiety of this compound could be elaborated to form a β-enaminone, which could then be reacted with a suitable C1 source to construct the pyridine ring. mdpi.com

| Precursor derived from this compound | Reaction Type | Heterocyclic Product |

| β-Enaminone | Hantzsch-type [2+2+1+1] Cycloaddition | Substituted Pyridine |

| Dienyl intermediate | Diels-Alder Reaction | Tetrahydropyridine derivative |

The versatility of this compound as a building block in heterocyclic synthesis is evident from the numerous established methods for related enyne systems. Future research may uncover specific applications of this particular compound in the development of novel, non-natural heterocyclic compounds with potential applications in various fields of chemistry.

Theoretical and Computational Chemistry Studies on E 3 Methylpent 2 En 4 Yn 1 Ol

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the intricate details of the electronic structure and bonding within (E)-3-Methylpent-2-en-4-yn-1-ol. This molecule features a conjugated system where the p-orbitals of the double bond and triple bond overlap across the adjacent sigma bond, leading to the delocalization of π-electrons. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model this system accurately.

Studies focus on the geometric parameters, including bond lengths and angles, which are influenced by the electronic delocalization. The conjugation typically results in a slight lengthening of the double and triple bonds and a shortening of the intervening single bond compared to non-conjugated analogues. The distribution of electron density, molecular electrostatic potential, and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also key areas of investigation. The energies and spatial distributions of HOMO and LUMO are critical for understanding the molecule's reactivity and its electronic spectroscopic properties. nih.gov For instance, the HOMO-LUMO gap is a crucial parameter that correlates with the molecule's electronic transitions and chemical stability. acs.orgresearchgate.net

Advanced techniques like Local Vibrational Mode (LVM) theory can be applied to calculate local stretching force constants, which provide a physically meaningful measure of the strength of individual chemical bonds within the molecule. smu.edu

Table 1: Calculated Geometric Parameters for this compound (Note: These are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C≡C | ~1.22 Å |

| Bond Length | C=C | ~1.35 Å |

| Bond Length | C-C (single, conjugated) | ~1.43 Å |

| Bond Length | C-O | ~1.42 Å |

| Bond Angle | C=C-C (enyne chain) | ~124° |

| Bond Angle | C-C≡C | ~178° |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for investigating the mechanisms of chemical reactions involving enynes. nih.govmdpi.com For this compound, theoretical studies can map out the potential energy surfaces for various transformations, such as electrophilic additions, pericyclic reactions, or metal-catalyzed cycloisomerizations. researchgate.net

Using quantum chemical methods, researchers can identify the structures of reactants, products, and any intermediates or transition states along a reaction coordinate. acs.org Calculating the Gibbs free energies of these species allows for the determination of activation barriers and reaction thermodynamics, providing a quantitative understanding of reaction feasibility and kinetics. mdpi.com For example, the acid-catalyzed rearrangement of the related compound 3-methyl-1-penten-4-yn-3-ol (B105895) to 3-methyl-2-penten-4-yn-1-ol has been studied, and computational methods can clarify the stepwise mechanism and the structure of the key transition states. chemicalbook.com Similarly, modeling gold- or palladium-catalyzed cyclizations can explain regioselectivity and stereoselectivity by comparing the energy barriers of different possible pathways. researchgate.netacs.org These computational approaches have become indispensable for rationalizing experimental outcomes and predicting new reactivity. nih.gov

Table 2: Hypothetical Energy Profile for a Catalyzed Cyclization Reaction (Note: Energies are relative Gibbs Free Energies (ΔG) in kcal/mol for a representative reaction pathway.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Catalyst | 0.0 |

| TS1 | First Transition State (e.g., initial coordination) | +15.2 |

| Intermediate 1 | Cyclization Intermediate | +5.7 |

| TS2 | Second Transition State (rate-determining step) | +21.5 |

| Products | Cyclized Product + Catalyst | -10.8 |

Conformational Analysis and Stereochemical Preferences using Molecular Mechanics and Dynamics

While the "(E)" configuration of the double bond is fixed, this compound possesses conformational flexibility due to rotation around its single bonds, primarily the C-C bond connecting the alcohol moiety and the C-C bond linking the methyl group. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computationally efficient methods used to explore the conformational landscape of such molecules.

These methods can generate a potential energy surface by systematically rotating the dihedral angles of the key bonds. This analysis helps to identify the low-energy, stable conformers and the energy barriers that separate them. The relative populations of these conformers at a given temperature can be estimated from their calculated energies. For enyne reactions, understanding the preferred conformation of the substrate is crucial as it can dictate stereochemical outcomes. researchgate.net For instance, in a ring-closing reaction, the spatial arrangement of the reacting termini, governed by the ground-state conformational preferences, can determine the stereochemistry of the newly formed chiral centers.

Table 3: Relative Energies of Key Conformers of this compound (Note: Values are illustrative, based on rotation around the C-CH2OH bond.)

| Conformer | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | ~60° | 0.2 | Gauche |

| B | ~180° | 0.0 | Anti (most stable) |

| C | ~-60° | 0.3 | Gauche |

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. nih.gov These calculations can predict the maximum absorption wavelength (λmax) of the π→π* transitions within the conjugated enyne system.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. The resulting theoretical spectrum shows characteristic peaks for the O-H stretch, C≡C stretch, C=C stretch, and various C-H bending modes. Comparing the calculated frequencies with experimental data aids in the assignment of spectral bands. smu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide valuable support for experimental assignments of complex spectra.

Mass Spectrometry (MS): Programs like Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) can simulate mass spectra by modeling the fragmentation pathways of the molecular ion, helping to interpret the observed fragmentation patterns. rsc.org

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|

| λmax (UV-Vis) | ~220-240 nm | ~225 nm |

| ν(C≡C) (IR) | ~2100 cm⁻¹ | 2100-2140 cm⁻¹ |

| ν(C=C) (IR) | ~1640 cm⁻¹ | 1640-1680 cm⁻¹ |

| δ(¹³C, alkyne) | ~80-95 ppm | 70-100 ppm |

| δ(¹H, vinyl) | ~5.5-6.0 ppm | 5.0-6.5 ppm |

Study of Conjugation Effects and Aromaticity in Related Enyne Systems

This compound is a classic example of a conjugated enyne, where the system of connected p-orbitals leads to electron delocalization. wikipedia.orgwikipedia.org This conjugation has profound effects on the molecule's stability and properties. Computationally, the effect of conjugation can be quantified by calculating the stabilization energy. This is often done by comparing the heat of formation of the conjugated molecule with that of a hypothetical non-conjugated isomer.

Studies on related systems show that extending conjugation or altering the nature of the bonds within the conjugated path significantly impacts the electronic properties. For example, converting a triple bond in a conjugated system to a double bond typically leads to a decrease in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.govacs.orglibretexts.org While this compound is acyclic and therefore not aromatic, its reactions can lead to the formation of cyclic products. Computational studies of these subsequent products can then be used to assess their potential aromaticity or anti-aromaticity based on magnetic (e.g., Nucleus-Independent Chemical Shift - NICS) and electronic criteria, providing a deeper understanding of the stability and properties of the entire reaction network.

Q & A

Q. What are the recommended synthetic routes for (E)-3-Methylpent-2-en-4-yn-1-ol, and how can reaction efficiency be optimized?

The compound is synthesized via palladium-catalyzed alkoxycarbonylation or transmetallation of allyltin intermediates. For example, this compound serves as a precursor in multi-step syntheses, yielding substrates like (E)-1m (25% over six steps) and (E)-1p (64% over three steps) . Optimization involves monitoring reaction conditions (e.g., temperature, catalyst loading) and intermediates via -NMR or GC-MS. Adjusting stoichiometry of reagents like tin(IV) chloride can improve regio- and stereoselectivity .

Q. How should researchers characterize the purity and structural configuration of this compound?

Use - and -NMR to confirm the E-configuration and detect impurities. Key NMR signals include olefinic protons (δ 5.2–5.8 ppm) and hydroxyl protons (δ 1.5–2.5 ppm). Polarimetry or X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities . Boiling point (141.5°C at 760 mmHg) and density (0.8 g/cm³) are critical physical benchmarks .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use inert atmospheres (N/Ar) to prevent oxidation. Handle with nitrile gloves, protective eyewear, and fume hoods due to its flammability (flash point: 43.3°C) and potential skin irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during reactions involving this compound?

Competing Z-isomer formation (e.g., CAS 6153-05-5) may arise from improper catalyst selection or reaction conditions. Employ chiral HPLC or NOESY NMR to distinguish isomers. Computational modeling (e.g., DFT) predicts transition states to rationalize selectivity, while adjusting ligands in palladium catalysts (e.g., phosphine complexes) can suppress undesired pathways .

Q. What methodologies are effective in studying the compound’s role in catalytic cycles or reaction mechanisms?

Isotopic labeling (e.g., , ) tracks bond reorganization in intermediates. Kinetic studies (e.g., Eyring plots) reveal rate-determining steps. Trapping experiments with electrophiles (e.g., aldehydes) isolate allyltin trichloride intermediates, as demonstrated in transmetallation reactions .

Q. How can computational tools enhance the design of derivatives or predict physicochemical properties?

Molecular dynamics simulations assess conformational stability, while QSPR models predict properties like vapor pressure (2.4 mmHg at 25°C) or polarizability (10.6×10 cm). Software like Gaussian or ORCA calculates frontier molecular orbitals to guide functionalization strategies .

Q. What analytical challenges arise when quantifying trace impurities or degradation products?

High-resolution LC-MS detects low-abundance byproducts (e.g., oxidation products). Accelerated stability studies (40°C/75% RH) combined with GC-FID identify degradation pathways. Validate methods per ICH guidelines to ensure sensitivity (<0.1% impurity detection) .

Q. How do solvent systems influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkoxycarbonylation, while non-polar solvents (e.g., hexane) favor stereoselective cycloadditions. Solvent-free conditions under microwave irradiation improve yields in palladium-catalyzed reactions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing contradictory data from synthesis protocols?

Apply multivariate ANOVA to compare yields across reaction variables (e.g., temperature, catalyst). Principal component analysis (PCA) identifies dominant factors affecting selectivity. Use Bayesian inference to model uncertainty in kinetic data .

Q. How should researchers address safety and waste management for large-scale syntheses?

Neutralize acidic/basic waste with appropriate buffers before disposal. Incineration (≥1000°C) destroys organic residues. Document Material Safety Data Sheets (MSDS) and comply with REACH regulations for hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.